Cilomilast

描述

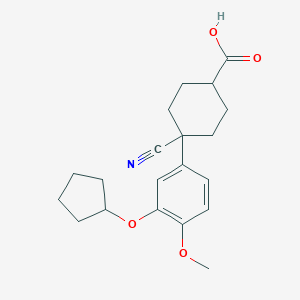

Structure

3D Structure

属性

IUPAC Name |

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046686, DTXSID40861410 | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153259-65-5 | |

| Record name | Cilomilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: 然后通过中间体的氧化引入羧酸基团 .

工业生产方法: 西罗米司特的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效提纯技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 西罗米司特经历各种化学反应,包括:

氧化: 将中间体化合物转化为引入羧酸基团。

还原: 在特定条件下,氰基可能被还原。

取代: 亲核取代反应以引入官能团.

常见试剂和条件:

氧化剂: 例如用于氧化反应的高锰酸钾或三氧化铬。

还原剂: 例如用于还原反应的氢化锂铝。

亲核试剂: 例如用于亲核取代的氰离子.

主要产物: 这些反应形成的主要产物包括最终的西罗米司特化合物和各种中间体,这些中间体被进一步加工以获得所需的化学结构 .

科学研究应用

Introduction to Cilomilast

This compound, also known as Ariflo (SB 207499), is a second-generation phosphodiesterase-4 (PDE4) inhibitor primarily developed for the treatment of chronic obstructive pulmonary disease (COPD). This compound aims to alleviate inflammation and improve lung function by selectively inhibiting the PDE4 enzyme, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in inflammatory cells. Despite its promising mechanism of action and initial positive results in early clinical trials, this compound has faced challenges in later-stage studies, leading to mixed outcomes regarding its efficacy and market viability.

Key Actions

- Inhibition of Inflammatory Cells : this compound reduces the activity of several pro-inflammatory cells implicated in asthma and COPD.

- Improvement of Lung Function : Clinical studies have shown significant improvements in lung function metrics such as forced expiratory volume (FEV1) when compared to placebo treatments.

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been primarily studied for its application in COPD management. Phase II studies indicated that this compound could significantly improve lung function and quality of life compared to placebo, leading to a comprehensive Phase III clinical development program.

Clinical Trial Data

- Phase III Trials : Conducted with over 4,000 subjects, these trials evaluated this compound's efficacy in improving FEV1 and other lung function parameters.

- Results : While initial Phase II trials showed promise with significant improvements in FEV1 (approximately 11% increase), Phase III results were less favorable, raising concerns about this compound's overall therapeutic benefit .

Asthma

This compound has also been investigated for its potential use in asthma treatment. The anti-inflammatory properties of this compound may provide benefits similar to those observed in COPD, particularly for patients who do not respond adequately to conventional therapies.

Combination Therapies

Recent research has explored the use of this compound in combination with other treatments to enhance therapeutic outcomes. For example, studies are examining its efficacy when combined with corticosteroids or bronchodilators, aiming to leverage its anti-inflammatory effects alongside other mechanisms of action .

Case Study 1: Efficacy in COPD

In a pivotal Phase III trial involving 2,586 patients treated with this compound versus 1,507 on placebo:

- Outcome : this compound demonstrated a statistically significant improvement in FEV1 at week 6 compared to placebo.

- Clinical Significance : The average increase was approximately 160 ml (11%), indicating meaningful clinical benefits for patients with COPD who are poorly responsive to standard treatments .

Case Study 2: Safety Profile

A comprehensive safety evaluation included over 1,000 subjects across multiple studies:

作用机制

西罗米司特通过选择性抑制磷酸二酯酶 4 发挥作用,该酶参与环腺苷酸 (cAMP) 的分解。通过抑制该酶,西罗米司特可增加细胞内 cAMP 水平,从而抑制促炎和免疫细胞活性。 这导致 COPD 和哮喘患者的炎症减少和肺功能改善 .

相似化合物的比较

Mechanism of Action

Cilomilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), thereby elevating intracellular cAMP levels. This suppresses pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-8) and inhibits fibroblast activation via the TGF-β1-Smad2/3 pathway . Preclinical studies highlight its ability to reduce extracellular matrix deposition, collagen synthesis, and tubular injury in renal fibrosis models . In COPD, this compound improves lung function and reduces exacerbation risk by targeting neutrophilic inflammation .

Clinical Development

This compound has undergone extensive clinical trials, including four Phase III studies (n=2,883 COPD patients) demonstrating sustained lung function improvement (FEV₁) and quality-of-life metrics (SGRQ) at 15 mg twice daily .

Comparison with Similar Compounds

This compound vs. Rolipram

- Potency and Selectivity: this compound is equipotent to rolipram in PDE4 inhibition but exhibits 100-fold higher selectivity for PDE4 over other PDE isoforms (PDE1/2/3/5) .

- Efficacy: In vitro, this compound suppresses TNF-α release from neutrophils and monocytes at IC₅₀ values of 40–3000 nM, comparable to rolipram (IC₅₀: 10–600 nM) but with a broader anti-inflammatory profile .

- Clinical Tolerability :

Rolipram’s emetic effects and short half-life (~1–2 hours) limit clinical utility, whereas this compound’s negative charge at physiological pH minimizes CNS exposure, resulting in better tolerability (half-life: ~7 hours) .

This compound vs. Roflumilast

- Potency :

Roflumilast and its metabolite roflumilast N-oxide are 10–100 times more potent than this compound in inhibiting PDE4 (IC₅₀: 0.8 nM vs. 100–120 nM) . Roflumilast also shows superior efficacy in reducing MMP-2/9 production in pulmonary artery smooth muscle cells (49% inhibition vs. 30% for this compound) . - Clinical Outcomes: Both drugs improve COPD outcomes, but roflumilast demonstrates stronger reductions in exacerbation frequency and airway CD8⁺ T-cells .

- Safety :

Roflumilast has higher rates of diarrhea and weight loss compared to this compound, which is generally well-tolerated with mild, self-limiting adverse effects (e.g., nausea) .

This compound vs. Piclamilast (RP 73401)

This compound vs. LASSBio-448

- Efficacy :

Both compounds reduce lung inflammation, but this compound’s clinical data in COPD (Phase III) are more robust compared to LASSBio-448’s preclinical evidence .

Key Comparative Data

Table 1: Pharmacological Comparison of PDE4 Inhibitors

常见问题

Q. What experimental methodologies are recommended to assess Cilomilast’s PDE4 inhibitory activity and selectivity?

this compound’s PDE4 inhibition is typically quantified via in vitro enzymatic assays using recombinant PDE isoforms (e.g., LPDE4 and HPDE4). Measure IC50 values using radiometric or fluorescence-based assays with cAMP as a substrate. Selectivity is determined by testing against PDE1–5 isoforms at higher concentrations (e.g., 65–83 µM for PDE1–3/5) . For cellular validation, monitor cAMP accumulation in U937 monocytes or LPS-induced TNF-α suppression in human monocytes, comparing potency to reference inhibitors like rolipram .

Q. Which preclinical models are most relevant for studying this compound’s anti-inflammatory effects in respiratory diseases?

Key models include:

- 16-HBE bronchial epithelial cells : Assess TLR4 modulation, cytokine release (IL-8, IP-10), and chemotactic activity via transwell assays after cigarette smoke extract (CSE) exposure .

- Chronic oxazolone-induced contact sensitivity models : Evaluate IL-4 suppression and airway leukocyte infiltration in rats .

- COPD animal models : Measure FEV1 improvement and exacerbation rates in smoke-induced or elastase-treated rodents .

Q. What biomarkers are critical for evaluating this compound’s efficacy in inflammatory studies?

- Cellular : cAMP levels, ERK/IκBα phosphorylation (indicative of PDE4-mediated signaling) .

- Cytokines : TNF-α, IL-8, IL-1β (pro-inflammatory), and IP-10 (anti-inflammatory) in bronchoalveolar lavage fluid .

- Clinical : Trough FEV1, SGRQ scores, and exacerbation-free survival in COPD trials .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical trial outcomes for this compound in COPD?

Three pivotal trials (039, 42, 156) showed modest FEV1 improvement (10–30 mL vs. placebo), while trial 091 showed no benefit. Analyze pooled data to identify heterogeneity factors:

- Placebo group deterioration : Early FEV1 decline in placebo cohorts inflated treatment effects .

- Patient stratification : Subgroup analysis by smoking status or baseline inflammation (e.g., sputum neutrophils) may clarify responder profiles .

- Endpoint sensitivity : Prioritize exacerbation rates over FEV1, as the latter may lack clinical relevance in heterogeneous cohorts .

Q. What methodological improvements can enhance the translational relevance of in vitro this compound studies?

- Co-culture systems : Combine 16-HBE cells with neutrophils/macrophages to mimic airway inflammation .

- Primary human cells : Use bronchial epithelial cells from COPD donors to capture disease-specific signaling .

- Dynamic dosing : Simulate pharmacokinetic profiles (e.g., Cmax = 1.2 µM at 15 mg BID) in cell culture media to mirror clinical exposure .

Q. How should researchers address this compound’s pharmacokinetic variability in preclinical study design?

- Drug interactions : Co-administer CYP450 inhibitors (e.g., erythromycin) to assess metabolism shifts, as this compound lacks significant hepatic first-pass effects .

- Dose timing : Align dosing intervals with Tmax (~2 hours) to maintain steady-state concentrations in chronic models .

- Bioavailability monitoring : Use LC-MS/MS to measure plasma/tissue levels, ensuring alignment with human therapeutic ranges (4.9 mg/kg ED50) .

Q. What strategies optimize this compound’s therapeutic index when combined with other anti-inflammatory agents?

- Synergistic targets : Pair with p38 MAPK inhibitors to amplify cAMP-driven anti-inflammatory effects while reducing gastrointestinal side effects linked to PDE4D inhibition .

- Dose titration : Conduct isobolographic analysis to identify subtherapeutic this compound doses that enhance corticosteroid efficacy without adverse effects .

Q. How can reproducibility challenges in this compound’s preclinical data be mitigated?

- Standardized protocols : Adopt Beilstein Journal guidelines for experimental reporting, including detailed synthesis (e.g., solvent purity, reaction times) and compound characterization (NMR, elemental analysis) .

- Data transparency : Publish negative results (e.g., failed TLR4 modulation in certain cell lines) to reduce publication bias .

- Multi-center validation : Replicate key findings (e.g., ERK phosphorylation) across independent labs using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。